
5-Chloro-6-fluoronicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-fluoronicotinonitrile: is an organic compound with the molecular formula C6H2ClFN2 and a molecular weight of 156.55 g/mol . It is a white to off-white powder or crystalline solid . This compound is used in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 5-chloronicotinonitrile with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 5-Chloro-6-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
科学研究应用
5-Chloro-6-fluoronicotinonitrile has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 5-Chloro-6-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
相似化合物的比较
- 5-Chloronicotinonitrile
- 6-Fluoronicotinonitrile
- 5-Bromo-6-fluoronicotinonitrile
Comparison: Compared to its analogs, 5-Chloro-6-fluoronicotinonitrile exhibits unique reactivity due to the presence of both chlorine and fluorine atoms on the nicotinonitrile ring. This dual halogenation can enhance its chemical stability and reactivity, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C6H2ClFN2 |
|---|---|
分子量 |
156.54 g/mol |
IUPAC 名称 |
5-chloro-6-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H |
InChI 键 |
CSAHEVBNRDUCIF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Cl)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
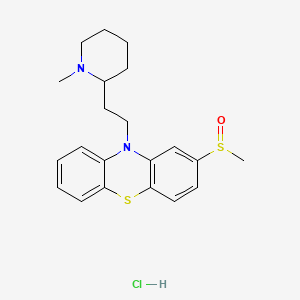
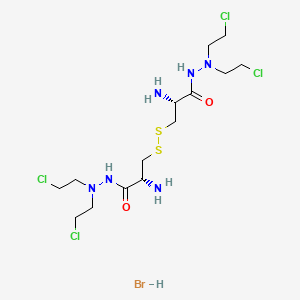
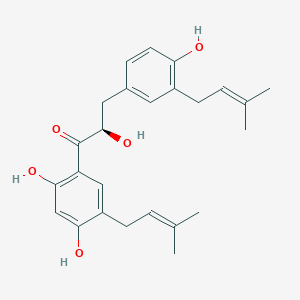
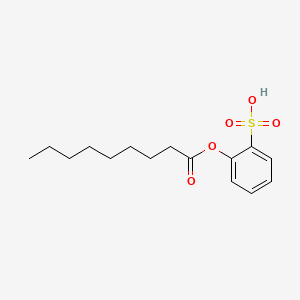
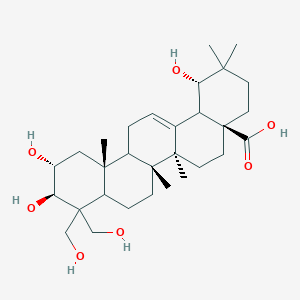
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
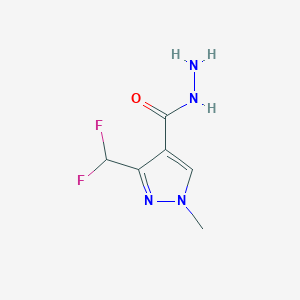
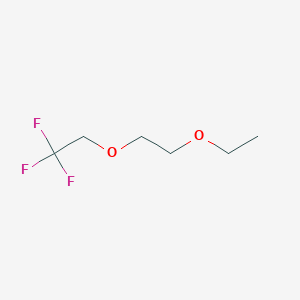
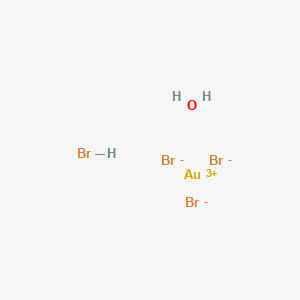
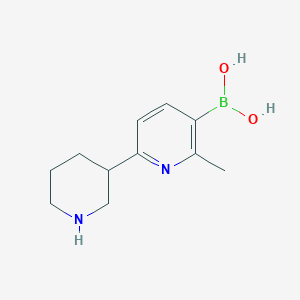
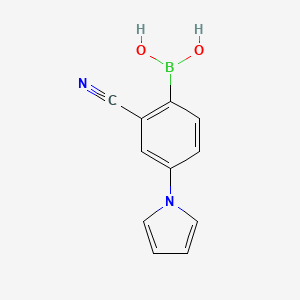
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
